Dehydroevodiamine
Overview
Description
Dehydroevodiamine is a quinazoline alkaloid isolated from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine. It has been the subject of various pharmacological studies due to its diverse bioactive properties, including anti-inflammatory, cardiovascular, antiarrhythmic, and neuroprotective effects .
Synthesis Analysis
While the provided papers do not detail the chemical synthesis of dehydroevodiamine, they do discuss its isolation from natural sources, particularly from Evodiae Fructus. The compound's bioavailability has been studied, indicating that it undergoes extensive metabolism in the body, with hydroxylation and conjugation being key pathways for its urinary elimination .
Molecular Structure Analysis
Dehydroevodiamine's molecular structure is characterized by a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This structure is crucial for its interaction with various biological targets and is responsible for its pharmacological activities .
Chemical Reactions Analysis
The papers provided do not explicitly discuss the chemical reactions of dehydroevodiamine. However, its interactions with biological systems suggest that it may undergo reactions typical of alkaloids, such as protonation or complexation with cellular targets, influencing its pharmacokinetics and pharmacodynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of dehydroevodiamine, such as solubility, stability, and reactivity, are not directly discussed in the provided papers. However, its pharmacokinetic profile, including oral bioavailability and protein binding in rat plasma, has been studied, indicating that it has a moderate oral bioavailability and a significant degree of protein binding .
Relevant Case Studies
Several studies have demonstrated the therapeutic potential of dehydroevodiamine in various models of disease. For instance, it has been shown to inhibit inflammatory responses in macrophages by suppressing NF-kappaB activation . In cardiovascular research, dehydroevodiamine has been found to have hypotensive and negative chronotropic effects, which may be beneficial in the treatment of hypertension and arrhythmias . Additionally, it has been reported to increase cerebral blood flow without significantly affecting other cardiorespiratory functions, suggesting a potential role in cerebrovascular disorders . In the context of gastrointestinal health, dehydroevodiamine has been shown to ameliorate chronic atrophic gastritis and protect against gastric injury induced by indomethacin, possibly through the inhibition of ERK and p38 signaling pathways .
Scientific Research Applications
Dehydroevodiamine (DHE) is a quinazoline alkaloid isolated from Evodiae Fructus (EF, Wuzhuyu in Chinese, Rutaceae family), a well-known traditional Chinese medicine (TCM) which is clinically applied to treat headache, abdominal pain, menstrual pain, abdominal distension, vomiting, acid regurgitation, etc .
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Pharmacokinetics and Pharmacological Properties
- Application : DHE has been shown to have a relatively good oral absorption effect in rat plasma and high absorption in the gastrointestinal tract .
- Methods : Pharmacokinetic studies were conducted to evaluate the absorption of DHE .
- Results : Distribution re-absorption and enterohepatic circulation may lead to multiple blood concentration peaks of DHE in rat plasma .
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Central Nervous System Effects
- Application : DHE possesses a wide spectrum of pharmacological properties in the central nervous system .
- Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
- Results : Given the favorable pharmacological activity, DHE is expected to be a potential drug candidate for the treatment of Alzheimer’s disease, chronic stress, amnesia .
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Cardiovascular System Effects
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Digestive System Effects
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Anti-inflammatory Effects
- Application : DHE has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators .
- Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
- Results : DHE is expected to be a potential drug candidate for the treatment of rheumatoid arthritis .
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Toxicological Risks
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Neuroprotective Effect
- Application : DHE is the main component of EF for neuroprotective effect, and it has a neuroprotective effect on the PC12 cell line damaged by MPP + or H2O2 .
- Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
- Results : The specific outcomes of these studies are not detailed in the available resources .
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Tissue Distribution
- Application : Understanding the tissue distribution of DHE is crucial for its effective use .
- Methods : A transmembrane transport experiment was conducted to evaluate the permeability of DHE on Caco-2 cells . The tissue distribution and pharmacokinetics (PK) of DHE in mice were studied .
- Results : DHE can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure. DHE is therefore more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner .
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Anticancer Effects
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Antimicrobial Effects
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Anti-Obesity Effects
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Effects on Metabolic Syndrome
Safety And Hazards
Future Directions
Dehydroevodiamine has a dihedral angle of 3.71° compared to 82.34° for evodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Dehydroevodiamine is therefore more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner . This could provide a direction for further multi-target drug design .
properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNSVKJHXSKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroevodiamine | |
CAS RN |
67909-49-3 | |
Record name | Dehydroevodiamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.